6-methyl-5-nitro-1H-indazole
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Overview
Description
6-Methyl-5-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of a nitro group at the 5-position and a methyl group at the 6-position of the indazole ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
The primary target of 6-methyl-5-nitro-1H-indazole is Nitric Oxide Synthase (NOS), specifically the inducible and endothelial forms . NOS is an enzyme that produces nitric oxide (NO), a messenger molecule with diverse functions throughout the body .
Mode of Action
This compound interacts with its targets, the inducible and endothelial forms of NOS, to produce nitric oxide (NO) . NO is a messenger molecule that mediates various functions in the body, including tumoricidal and bactericidal actions in macrophages .
Biochemical Pathways
The production of NO by this compound affects the nitric oxide synthase pathway . The downstream effects of this pathway include the mediation of tumoricidal and bactericidal actions in macrophages .
Result of Action
The molecular and cellular effects of this compound’s action include the production of nitric oxide (NO), which mediates tumoricidal and bactericidal actions in macrophages .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-5-nitro-1H-indazole typically involves nitration and cyclization reactions. One common method includes the nitration of 6-methylindazole using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve optimizing reaction conditions to achieve high yields and purity. This includes controlling the amount of sulfuric acid in the nitration reaction, adjusting the reaction temperature, and employing efficient feed methods to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-5-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Reduction: 6-Methyl-5-amino-1H-indazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Methyl-5-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of nitric oxide synthase.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
6-Nitroindazole: Similar in structure but lacks the methyl group at the 6-position.
5-Nitroindazole: Lacks the methyl group and has the nitro group at the 5-position.
6-Methylindazole: Lacks the nitro group at the 5-position.
Uniqueness: 6-Methyl-5-nitro-1H-indazole is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern allows for specific interactions with biological targets and provides opportunities for further functionalization in synthetic chemistry .
Properties
IUPAC Name |
6-methyl-5-nitro-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-7-6(4-9-10-7)3-8(5)11(12)13/h2-4H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIDNZRLKGLAOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363180 |
Source
|
Record name | 6-methyl-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81115-43-7 |
Source
|
Record name | 6-methyl-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methyl-5-nitro-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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